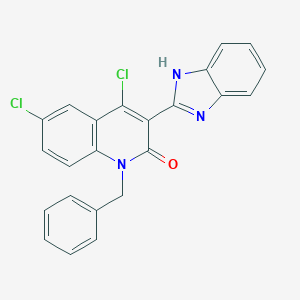

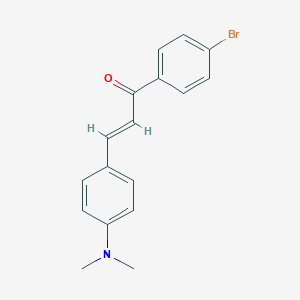

![molecular formula C15H20N2O5 B499024 [1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1033600-03-1](/img/structure/B499024.png)

[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(3,5-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid” is a chemical compound with the molecular formula C15H20N2O5 . It is also known as "2-Piperazineacetic acid, 1-[(3,5-dimethoxyphenyl)methyl]-3-oxo-" .

Molecular Structure Analysis

The molecular weight of this compound is 308.33 . The InChI code for this compound is 1S/C15H20N2O5/c1-21-11-5-10 (6-12 (7-11)22-2)9-17-4-3-16-15 (20)13 (17)8-14 (18)19/h5-7,13H,3-4,8-9H2,1-2H3, (H,16,20) (H,18,19) .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- A study by Abu-Hashem et al. (2020) demonstrated the synthesis of various compounds, including piperazine derivatives, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research contributes to understanding the potential therapeutic applications of piperazine-based compounds in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chelating Properties

- Research by Genik-Sas-Berezowsky and Spinner (1970) focused on the synthesis of chelating polymers, including piperazine acetic acids. These studies are crucial for developing applications in metal ion sequestration, which is vital in environmental and industrial processes (Genik-Sas-Berezowsky & Spinner, 1970).

Polyamide Synthesis

- Hattori and Kinoshita (1979) synthesized polyamides incorporating piperazine structures, demonstrating the versatility of these compounds in polymer chemistry. These materials have potential applications in the development of novel plastics and fibers (Hattori & Kinoshita, 1979).

Inhibitory Effects on Enzymes

- Dutta and Foye (1990) synthesized a series of piperazine-acetic acid esters, which showed significant activity against aspartate transcarbamoylase, an enzyme involved in the biosynthesis of pyrimidines. This highlights the potential of piperazine derivatives in developing novel inhibitors for biochemical pathways (Dutta & Foye, 1990).

Spectroscopy and Analysis

- Abdel-Hay et al. (2013) explored the mass spectrometric properties of dimethoxybenzyl-N-methylpiperazines. Such studies are fundamental in analytical chemistry, aiding in the identification and analysis of complex organic compounds (Abdel-Hay, Deruiter, & Clark, 2013).

Photochemistry Studies

- DeCosta et al. (2000) investigated the photochemistry of dimethoxybenzyl compounds, including those with piperazine structures. This research is essential for understanding the photostability and photochemical behaviors of these compounds, which is relevant in materials science and photopharmacology (DeCosta, Howell, Pincock, & Rifai, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-[1-[(3,5-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-21-11-5-10(6-12(7-11)22-2)9-17-4-3-16-15(20)13(17)8-14(18)19/h5-7,13H,3-4,8-9H2,1-2H3,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOCYZSKLDMEMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388169 |

Source

|

| Record name | AN-329/43074163 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033600-03-1 |

Source

|

| Record name | AN-329/43074163 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

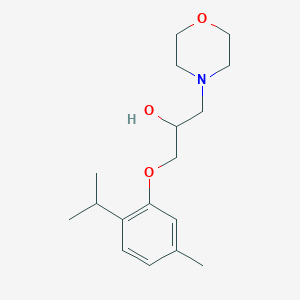

![2-[4-Acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-3,6-dichloropyridine](/img/structure/B498941.png)

![4,6-dichloro-1-methyl-3-[5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone](/img/structure/B498945.png)

![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)

![7-amino-2-(4-chlorophenyl)-5-oxo-3H-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B498952.png)

![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)

![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)

![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)